Spiperone

5-HT2A receptor serotonin receptor selectivity receptor pharmacology

Spiperone is a butyrophenone-class D2/5-HT2A antagonist with exceptional affinity (Ki D2=0.06nM, 5-HT2A≈1nM) and ~1000-fold 5-HT2A vs 5-HT2C selectivity. Unlike haloperidol, it labels D2 receptors across both striatal and limbic regions, making it indispensable for mesolimbic pathway mapping not achievable with raclopride. Its concurrent D2, 5-HT2A, and sigma receptor binding supports multi-target neuropsychiatric research. In cAMP assays, spiperone exhibits the highest antagonist potency among tested D2 antagonists. Select over ketanserin for cleaner 5-HT2A receptor mapping. For D2-free 5-HT2A studies, procure the N1-methyl analogue (KML-010) with 400-fold reduced D2 affinity.

Molecular Formula C23H26FN3O2
Molecular Weight 395.5 g/mol
CAS No. 749-02-0
Cat. No. B1681076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiperone
CAS749-02-0
SynonymsSpiperone;  E 525;  E-525;  E525;  R 5147;  R-5147;  R5147;  NSC 170983;  NSC-170983;  NSC170983; 
Molecular FormulaC23H26FN3O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)
InChIKeyDKGZKTPJOSAWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility50.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spiperone (CAS 749-02-0): Receptor Binding Profile and Pharmacological Tool Compound Overview for D2 and 5-HT2A Research


Spiperone is a butyrophenone-class dopamine D2 receptor antagonist originally developed by Janssen Pharmaceuticals as an antipsychotic agent [1]. While it displays antipsychotic activity, it is not used clinically; rather, it serves as a widely employed pharmacological tool for studying neurotransmitter receptors [2]. Spiperone exhibits high-affinity binding to dopamine D2, D3, and D4 receptors (Ki values of 0.06 nM, 0.6 nM, and 0.08 nM, respectively), with markedly lower affinity for D1 (~350 nM) and D5 (~3500 nM) receptors [3]. It also binds with high affinity to serotonin 5-HT2A (Ki = ~1 nM) and 5-HT1A (Ki = ~49 nM) receptors, and functions as an α1B-adrenoceptor antagonist [3]. The triazaspirodecanone ring system is a major structural determinant of its 5-HT receptor affinity and selectivity profile [4].

Why Spiperone Cannot Be Directly Substituted with Other D2 Antagonists or 5-HT2A Ligands in Research Protocols


Generic substitution of spiperone with other butyrophenones or D2 antagonists is not scientifically valid due to substantial differences in receptor selectivity profiles, binding kinetics, and tissue distribution patterns. Unlike haloperidol, which exhibits preferential striatal binding, spiperone labels D2 receptors across both striatal and limbic regions with distinct distribution characteristics [1]. Critically, in vivo [³H]spiperone binding involves not only dopamine receptors but also 5-HT and/or noradrenaline receptors in specific brain regions such as the frontal cortex and nucleus accumbens [2]. Additionally, spiperone demonstrates a distinctive dual high-affinity binding pattern at D2 receptors with both 5-HT2A and sigma receptor cross-reactivity that differs fundamentally from alternative radioligands such as raclopride and domperidone [3]. Substitution without accounting for these profile differences will alter experimental outcomes and confound data interpretation in receptor mapping, PET imaging, and functional pharmacology studies.

Quantitative Evidence Guide: Spiperone Differentiation Metrics for Procurement and Experimental Selection


Spiperone Exhibits Approximately 1000-Fold Binding Selectivity for 5-HT2A versus 5-HT2C Receptors

Spiperone is one of the very few pharmacological agents that displays approximately 1000-fold binding selectivity for 5-HT2A receptors versus 5-HT2C receptors [1]. This selectivity ratio is derived from comparative binding studies across cloned receptor subtypes [1]. In contrast, ketanserin—another widely used 5-HT2A antagonist template—contains a quinazoline ring that detracts from selectivity, with ring-opened analogs showing up to 30-fold enhanced selectivity relative to the parent compound [2].

5-HT2A receptor serotonin receptor selectivity receptor pharmacology binding selectivity

In Vivo Binding Sites Labeled by [³H]Spiperone Differ Fundamentally from [³H]Raclopride in Brain Regional Distribution and Endogenous Dopamine Modulation

In vivo binding studies in rat brain demonstrate that [³H]spiperone and [³H]raclopride do not label the same receptor sites [1]. Quantitative differences include: [³H]raclopride labels twice as many sites in striatum and olfactory tubercle, whereas [³H]spiperone labels twice as many sites in pituitary [1]. Critically, modulation by endogenous dopamine is diametrically opposite—D-amphetamine decreases and reserpine plus α-methyl-p-tyrosine increases [³H]raclopride binding, while the opposite occurs with [³H]spiperone [1]. Raclopride, unlike spiperone, does not exhibit limbic selectivity [1].

D2 receptor PET imaging radioligand binding in vivo pharmacology

Spiperone Labels a Substantial Population of Non-Dopamine Sites Not Detected by [³H]Domperidone in Striatal Preparations

Direct comparison of [³H]spiperone and [³H]domperidone in rat striatal membranes reveals that while both ligands label an identical population of dopamine D2 receptors, [³H]spiperone additionally labels a substantial number of non-dopamine sites, at least some of which are 5-HT-related [1]. Sulpiride displacement experiments identified two distinct [³H]spiperone binding populations: site 1 (displaceable by sulpiride, representing D2 receptors) with twice the capacity of site 2 (non-dopamine sites) and ten times the affinity for [³H]spiperone [1]. [³H]Domperidone sites matched the capacity of [³H]spiperone site 1 only, confirming that domperidone does not label the non-dopamine site population [1].

D2 receptor radioligand specificity 5-HT receptors binding site heterogeneity

Spiperone Displays Higher Functional Antagonist Potency than Sulpiride and Tiapride in D2-Mediated cAMP Inhibition Assays

In a cAMP-responsive luciferase reporter gene assay using CHO cells stably expressing the long form of the rat D2 dopamine receptor, spiperone exhibited the highest antagonist potency among the compounds tested [1]. The rank order of antagonist potency was: spiperone > (+)-butaclamol > D0710 > (-)-sulpiride > tiapride > remoxipride [1]. Saturation binding analysis using [³H]spiperone confirmed D2 receptor expression with an affinity characteristic of the D2 receptor (Kd = 21.5 ± 3.7 pM) at a low expression level (Bmax = 96.5 ± 15.8 fmol/mg) [1].

D2 receptor functional antagonism cAMP assay potency ranking

Spiperone Binds with High Affinity to Sigma Receptors, Enabling Dual D2/Sigma Pharmacological Profiling Not Achievable with Haloperidol or Raclopride

Using K⁺ phosphate buffer with 25 nM spiperone to mask D2 and 5-HT1A binding, [³H]YM-09151-2 (nemonapride) binding showed a high affinity for sigma receptors but no affinity for D2 dopamine or 5-HT1A receptors in rat brain [1]. This demonstrates that spiperone, at appropriate concentrations, can be employed as a selective masking agent to isolate sigma receptor binding signals. Additionally, [³H]spiperone has been shown to label sigma receptors, not dopamine D2 receptors, in rat and human lymphocytes [2]. This sigma receptor binding profile distinguishes spiperone from haloperidol, which shows different sigma receptor subtype selectivity, and from raclopride, which lacks significant sigma receptor affinity [3].

sigma receptor D2 receptor dual pharmacology radioligand characterization

N-Alkylated Spiperone Analogues Demonstrate Modifiable D2/5-HT2 Selectivity Ratios for Tailored Receptor Profiling

Structure-activity relationship studies demonstrate that N-substitution of spiperone modulates the D2 versus 5-HT2 selectivity ratio [1]. N-substitution with alkyl groups of five carbons or fewer results in analogues displaying low selectivity for D2 compared to 5-HT2 receptors, whereas N-benzylspiperone shows moderate improvement in D2 selectivity [1]. Ortho- or para-substitution on the benzyl group further reduces 5-HT2 affinity and improves the selectivity ratio [1]. Additionally, replacement of the N1-phenyl group with a methyl group (KML-010) yields a compound that binds at 5-HT2A receptors with slightly lower affinity than spiperone but lacks affinity (Ki >10,000 nM) for 5-HT2C and 5-HT1A receptors and binds with 400-fold reduced affinity at D2 receptors [2].

D2 receptor 5-HT2 receptor structure-activity relationship selectivity engineering

Spiperone: Optimal Research and Industrial Application Scenarios Based on Differentiated Receptor Pharmacology


PET and SPECT Imaging Studies Requiring Limbic D2 Receptor Visualization

Based on evidence that spiperone exhibits limbic selectivity whereas raclopride does not [1], spiperone-based radiotracers (including [¹¹C]N-methylspiperone and [¹⁸F]fluoroethylspiperone) are indicated for imaging studies targeting mesolimbic dopamine pathways. This application is supported by the finding that [³H]spiperone labels twice as many sites in pituitary compared to [³H]raclopride, which preferentially labels striatal regions [1]. Investigators should select spiperone-derived radioligands when regional specificity for limbic structures is required over striatal-focused imaging.

Dual D2 and Sigma Receptor Pharmacological Profiling in Neuropsychiatric Research

Evidence demonstrates that spiperone binds with high affinity to both D2 dopamine and sigma receptors [1], and can be used at 25 nM as a selective masking agent to isolate sigma receptor binding [2]. This dual pharmacology supports applications in schizophrenia and neuropsychiatric research where concurrent modulation of dopaminergic and sigma receptor systems is of interest. Spiperone should be selected over raclopride (negligible sigma affinity) or domperidone (no sigma binding) for studies requiring combined D2/sigma receptor interrogation [3].

5-HT2A-Selective Pharmacological Studies Requiring Minimal 5-HT2C Cross-Reactivity

Spiperone's approximately 1000-fold selectivity for 5-HT2A versus 5-HT2C receptors [1] makes it a superior template for 5-HT2A receptor studies compared to ketanserin, whose quinazoline ring structure detracts from selectivity [2]. For applications requiring even cleaner 5-HT2A pharmacology with no D2, 5-HT2C, or 5-HT1A cross-reactivity, the N1-methylspiperone analogue (KML-010) should be procured, as it exhibits Ki >10,000 nM for 5-HT2C and 5-HT1A receptors and 400-fold reduced D2 affinity [2].

Functional D2 Antagonist Assays Requiring Maximum Potency in cAMP Signaling Pathways

In cAMP-responsive luciferase reporter assays using CHO cells expressing D2L receptors, spiperone demonstrated the highest antagonist potency among tested compounds, ranking above (+)-butaclamol, D0710, (-)-sulpiride, tiapride, and remoxipride [1]. This functional potency profile supports the use of spiperone as a positive control or reference antagonist in D2-mediated cAMP inhibition studies where maximal efficacy at low concentrations is required. Procurement of spiperone for this application is justified over lower-potency alternatives such as sulpiride or tiapride [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.